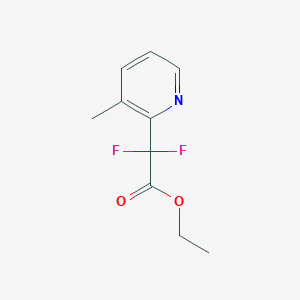

Ethyl Difluoro(3-methylpyridin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(3-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-7(2)5-4-6-13-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAAEMKHDYQJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC=N1)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Difluoro 3 Methylpyridin 2 Yl Acetate

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful tool for the formation of carbon-carbon bonds, which is essential for attaching the difluoroacetate (B1230586) group to the pyridine (B92270) ring. Copper and palladium are the most prominent metals used for this type of transformation.

Copper-Mediated Cross-Coupling Approaches with Halopyridines

Copper-catalyzed cross-coupling reactions are a well-established method for forming C(sp²)-C(sp³) bonds. In a plausible synthetic route to the target molecule, a halogenated pyridine, such as 2-bromo-3-methylpyridine, serves as the electrophilic partner. This substrate can be coupled with a nucleophilic difluoroacetate equivalent in the presence of a copper catalyst. For instance, reactions utilizing ethyl bromodifluoroacetate (BrCF₂CO₂Et) as the difluoroalkylating agent are common. nih.govnih.gov The process typically involves a copper(I) catalyst, which can undergo oxidative addition with the bromodifluoroacetate reagent to generate a ·CF₂CO₂Et radical and a Cu(II) species. mdpi.com This radical can then engage with the halopyridine in a catalytic cycle to form the desired product. The selection of ligands, bases, and solvents is critical to optimize reaction efficiency and yield.

Table 1: Representative Conditions for Copper-Mediated Difluoroalkylation

| Parameter | Condition | Reference |

| Pyridine Substrate | 2-Halo-3-methylpyridine | N/A |

| Difluoroalkylating Agent | Ethyl Bromodifluoroacetate | nih.gov |

| Catalyst | Copper(I) Iodide (CuI) | organic-chemistry.org |

| Base | Potassium Phosphate (K₃PO₄) | organic-chemistry.org |

| Solvent | 1,4-Dioxane | organic-chemistry.org |

| Temperature | 80-120 °C | organic-chemistry.org |

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers an alternative and highly efficient pathway for C-C bond formation. Palladium-catalyzed C-H activation and difluoroalkylation is a modern strategy that could be applied to synthesize ethyl difluoro(3-methylpyridin-2-yl)acetate. nih.gov This approach would involve the direct functionalization of the C-H bond at the 2-position of 3-methylpyridine (B133936). Such reactions often require a directing group to achieve high regioselectivity. For challenging cross-coupling reactions, specialized ligands, such as the bulky biarylphosphine ligand BrettPhos, have been shown to be crucial for achieving high efficiency. nih.gov While direct C-H difluoroalkylation of pyridines can be challenging, intramolecular versions of this reaction have been successfully developed for synthesizing complex heterocyclic structures like 3,3-difluoro-2-oxindoles. nih.gov

Table 2: Plausible Conditions for Palladium-Catalyzed C-H Difluoroalkylation

| Parameter | Condition | Reference |

| Pyridine Substrate | 3-Methylpyridine (with directing group) | N/A |

| Difluoroalkylating Agent | Ethyl Chlorodifluoroacetate | nih.gov |

| Catalyst | Pd₂(dba)₃ | N/A |

| Ligand | BrettPhos | nih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | N/A |

| Solvent | Toluene | N/A |

Strategies Involving Difluorocarbene Precursors

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile building block in fluorine chemistry. cas.cn Its electrophilic nature allows it to be trapped by nucleophiles, providing a direct method for introducing a difluoromethylene (-CF₂-) group.

Generation and Trapping of Difluorocarbene in Synthesis

Difluorocarbene is typically generated in situ from stable precursors. cas.cn Reagents such as (Triphenylphosphonio)difluoroacetate (PDFA) can generate difluorocarbene through decarboxylation under neutral conditions, avoiding the need for a strong base. rsc.org Once generated, the difluorocarbene can be trapped by various nucleophiles. In the context of pyridine chemistry, the nitrogen atom of the pyridine ring can act as a nucleophile, leading to the formation of a pyridinium (B92312) ylide. This intermediate can then undergo further reactions. Computational and experimental studies have explored the cycloaddition reactions of these ylides, leading to the dearomatization of the pyridine ring and the formation of complex N-heterocyclic compounds. researchgate.netacademindex.com

Utilization of Ethyl Bromodifluoroacetate as a Difluoroalkylating Agent

Ethyl bromodifluoroacetate (BrCF₂CO₂Et) is a widely used and commercially available reagent for introducing the -CF₂CO₂Et group. rsc.org It can function either as a source of difluorocarbene or as a direct electrophile in nucleophilic substitution reactions. rsc.orgacs.org In the synthesis of N-difluoromethylated pyridines, for example, the reaction proceeds through an initial N-alkylation of the pyridine by ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and subsequent decarboxylation. rsc.org This highlights a potential pathway where the pyridine nitrogen attacks the electrophilic carbon of BrCF₂CO₂Et. This reagent has been successfully employed in the synthesis of various fluorinated heterocyclic compounds, including indolizine (B1195054) derivatives from pyridinium salts. acs.orgnih.gov For the synthesis of the target C-alkylated product, a metal catalyst is often employed to facilitate the C-C bond formation, as described in the copper-catalyzed section. nih.govorganic-chemistry.org

Table 3: Applications of Ethyl Bromodifluoroacetate in Synthesis

| Reaction Type | Substrate Type | Role of BrCF₂CO₂Et | Catalyst/Conditions | Reference |

| N-Difluoromethylation | Pyridines | N-alkylating agent | Transition metal-free, heat | rsc.org |

| C-Difluoromethylation | 8-Aminoquinoline (B160924) Amides | Bifunctional reagent | Copper catalyst, Silver additive | nih.gov |

| Annulation | Pyridinium Salts | Annulating agent | Mild, simple conditions | acs.orgnih.gov |

| Carbocyclization | 2-Functionalized Anilines | C1 Source | Copper(I) Iodide, K₃PO₄ | organic-chemistry.org |

Functionalization of Pyridine Derivatives

The synthesis of this compound inherently relies on the strategic functionalization of the 3-methylpyridine starting material. Pyridine is an electron-poor heterocycle, which can make direct C-H functionalization challenging. rsc.org Therefore, pre-functionalization is often a necessary step to activate a specific position on the ring for subsequent coupling reactions.

To introduce a substituent at the C-2 position adjacent to the methyl group, a common strategy is halogenation (e.g., bromination or chlorination) of 3-methylpyridine. This creates a 2-halo-3-methylpyridine, an ideal electrophilic substrate for the transition metal-catalyzed cross-coupling reactions detailed in section 2.1. Alternatively, directed metalation strategies can be employed, where a directing group temporarily installed on the pyridine ring guides a metal (like lithium or palladium) to selectively deprotonate the C-2 position, which can then be reacted with an appropriate electrophile. The development of site-selective C-H functionalization methods continues to be an active area of research, aiming to streamline synthetic routes by avoiding multi-step pre-functionalization sequences. nih.gov

Metalation-Acylation Sequences on Methylpyridines

The core strategy for introducing a substituent at the 2-position of 3-methylpyridine (3-picoline) is through a metalation-acylation sequence. This process begins with the deprotonation of the pyridine ring by a strong organometallic base, typically an organolithium reagent, to form a highly reactive pyridyllithium intermediate. The position of metalation is a critical aspect of this synthesis, as 3-methylpyridine presents multiple potential sites for deprotonation.

Directed ortho-metalation (DoM) is a powerful strategy that governs the regioselectivity of this reaction. wikipedia.orguwindsor.caharvard.edu In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to the lithium atom of the organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.org For pyridine derivatives, the pyridine nitrogen itself can act as a directing group; however, nucleophilic addition of the organolithium reagent to the C=N bond can be a competing reaction. uwindsor.caclockss.org The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can often mitigate this side reaction. clockss.org

In the case of 3-methylpyridine, direct lithiation can occur either at the C2 or C4 position of the ring, or on the methyl group (lateral metalation). To selectively achieve metalation at the C2 position, a directing group stronger than the inherent pyridine nitrogen may be required. For instance, the pivaloylamino group has been shown to be an effective directing group for the ortho-lithiation of 3-aminopyridine (B143674) derivatives, successfully directing metalation to the C2 position. acs.org A plausible synthetic route for the target compound would therefore involve the initial installation of a suitable directing group on the 3-methylpyridine scaffold to ensure regioselective lithiation at the desired C2 position.

The general conditions for such a lithiation step involve dissolving the substituted 3-methylpyridine in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooling the solution to a low temperature, typically -78 °C. nih.gov An organolithium reagent, such as n-butyllithium (n-BuLi), is then added dropwise to effect the deprotonation, yielding the 2-lithio-3-methylpyridine intermediate.

Table 1: Common Reagents and Conditions for Directed Metalation

| Base/Reagent | Solvent | Temperature | Purpose |

| n-Butyllithium (n-BuLi) | THF, Diethyl ether | -78 °C to 0 °C | Primary lithiating agent. clockss.org |

| sec-Butyllithium (sec-BuLi) | THF | -78 °C | More reactive lithiating agent. harvard.edu |

| Lithium diisopropylamide (LDA) | THF | -78 °C | Hindered base, minimizes nucleophilic addition. clockss.org |

| Directing Metalation Group (DMG) | N/A | N/A | Controls regioselectivity of lithiation. wikipedia.org |

Introduction of the Acetate (B1210297) and Difluoromethylene Moieties

Following the successful formation of the 2-lithio-3-methylpyridine intermediate, the next step is the introduction of the ethyl difluoroacetate group. This is typically achieved by quenching the organolithium species with a suitable electrophilic reagent. The electrophile must contain the desired difluoro(ethoxycarbonyl)methyl fragment. A common choice for this transformation is an ethyl halodifluoroacetate, such as ethyl bromodifluoroacetate or ethyl chlorodifluoroacetate.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic carbon atom of the pyridyllithium intermediate attacks the electrophilic carbonyl carbon of the ethyl halodifluoroacetate. This results in the displacement of the halide leaving group and the formation of a new carbon-carbon bond, yielding the final product, this compound. This acylation step must also be carried out under anhydrous conditions at low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.

The synthesis of the electrophilic reagent, ethyl difluoroacetate, can be accomplished through various methods. One patented method involves the reaction of N,N-disubstituted dichloroacetamide with potassium fluoride, followed by hydrolysis and esterification with ethanol (B145695) in the presence of concentrated sulfuric acid. google.com Another approach uses 1,1,2,2-tetrafluoro-1-ethoxy ethane (B1197151) (ETFEE) reacted with an oxide in the presence of sulfuric acid, followed by the addition of ethanol. google.com

Table 2: Key Steps in the Synthetic Sequence

| Step | Reaction Type | Reactants | Product |

| 1 | Directed ortho-Metalation | 3-Methylpyridine derivative, Organolithium base | 2-Lithio-3-methylpyridine intermediate |

| 2 | Nucleophilic Acyl Substitution | 2-Lithio-3-methylpyridine, Ethyl halodifluoroacetate | This compound |

Stereoselective Synthesis Considerations

The structure of this compound features a quaternary carbon center at the alpha position to the pyridine ring. If this carbon were to bear four different substituents, it would be a chiral center. However, in this specific molecule, the presence of two fluorine atoms on this carbon renders it achiral. Therefore, stereoselective synthesis considerations, in the context of creating enantiomers or diastereomers of this particular compound, are not applicable.

However, the broader field of synthesizing chiral fluorinated compounds, including those with fluorinated quaternary carbon centers, is an active area of research. rsc.org Should a derivative of the target molecule be designed with a chiral center at this position (for example, by replacing one fluorine with a different substituent), several stereoselective strategies could be employed. These include the use of chiral catalysts, such as copper complexes with chiral ligands, which have been effective in asymmetric reactions involving fluorinated substrates. rsc.orgresearchgate.net Other approaches involve chemoenzymatic methods, which utilize enzymes like alcohol dehydrogenases for highly enantioselective reductions of prochiral ketones to form chiral alcohols. nih.gov Asymmetric catalysis provides powerful tools for constructing complex chiral molecules containing fluorine, and these methods could be adapted for the synthesis of chiral analogues of this compound. researchgate.netnih.gov

Reactivity and Transformational Chemistry of Ethyl Difluoro 3 Methylpyridin 2 Yl Acetate

Reactivity of the Difluoroacetate (B1230586) Moiety

The ethyl difluoroacetate portion of the molecule is characterized by an ester functional group and a difluorinated α-carbon. This combination of features imparts specific reactivity patterns, particularly in its interactions with nucleophiles and in transformations that target the strong carbon-fluorine bonds.

Nucleophilic Substitutions and Additions

The primary site for nucleophilic attack on the difluoroacetate moiety is the electrophilic carbonyl carbon of the ester. This can lead to classic ester transformations such as hydrolysis or transesterification under appropriate acidic or basic conditions.

However, a more significant reaction pathway for α-halo-α,α-difluoroesters involves the formation of organometallic intermediates that act as nucleophiles themselves. The most prominent example is the Reformatsky reaction . wikipedia.org In this reaction, an α-halo ester reacts with zinc dust to form an organozinc reagent, or a "Reformatsky enolate". wikipedia.org This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from adding to other ester groups. wikipedia.org For compounds like ethyl bromodifluoroacetate or iododifluoroacetate, this zinc enolate can then add to various electrophiles, most commonly aldehydes and ketones, to form β-hydroxy-α,α-difluoroesters. rsc.orgacs.orgnih.gov

While the parent molecule, ethyl difluoro(3-methylpyridin-2-yl)acetate, lacks the requisite α-halogen to initiate the reaction directly, its synthesis often proceeds from such halogenated precursors. The reactivity of these precursors is a cornerstone of this functional group's chemistry. The reaction proceeds via an oxidative addition of zinc into the carbon-halogen bond, followed by nucleophilic addition to a carbonyl compound. wikipedia.org

| Reaction | Reagents & Conditions | Product Type | Description |

| Reformatsky Reaction | 1. Zinc (or other metals like Sm, In, Ti) 2. Aldehyde or Ketone 3. Acidic workup | β-Hydroxy-α,α-difluoroester | Forms a zinc enolate from an α-halo-α,α-difluoroester, which then adds to a carbonyl electrophile. wikipedia.orgrsc.org |

| Copper-Catalyzed Coupling | Copper powder/catalyst, Organic Halides | α-Aryl/Alkyl-α,α-difluoroester | Copper can mediate the coupling of α-halo-difluoroacetates with various organic halides to form new C-C bonds. nih.gov |

| Ester Hydrolysis | H₃O⁺ or OH⁻, Heat | α,α-Difluoro-α-(pyridin-2-yl)acetic acid | Standard cleavage of the ethyl ester to the corresponding carboxylic acid. |

Transformations Involving Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage and functionalization a significant challenge. acs.org Transformations involving the C-F bonds of the difluoromethylene group in this compound typically require harsh conditions or, more commonly, mediation by transition metal complexes. researchgate.net

Research into C-F bond activation has shown that transition metals such as nickel, palladium, rhodium, and iridium can insert into C-F bonds, particularly in fluoroaromatics or activated systems, enabling subsequent functionalization. acs.orgyork.ac.ukmdpi.com For a gem-difluoroalkane moiety like the one present in this molecule, such transformations are difficult but conceivable. Potential reactions could include:

Reductive Defluorination: The partial or complete removal of fluorine atoms to generate monofluoro or non-fluorinated products.

Cross-Coupling Reactions: A transition metal catalyst could potentially activate one C-F bond, allowing for the substitution of a fluorine atom with another functional group (e.g., aryl, alkyl, or heteroatom groups). The formation of a strong metal-fluoride bond often provides the thermodynamic driving force for these processes. acs.org

These reactions are not trivial and depend heavily on the development of specialized catalytic systems capable of overcoming the high C-F bond dissociation energy. acs.orgresearchgate.net

Transformations of the Pyridine (B92270) Nucleus

The 3-methylpyridine (B133936) ring is an electron-deficient heterocycle, which defines its reactivity towards both electrophiles and nucleophiles. The presence of the methyl and difluoroacetate substituents further modulates this reactivity and influences the regioselectivity of transformations.

Reactions at the Nitrogen Atom (e.g., N-Oxidation)

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles. It behaves as a base and a nucleophile, leading to two main types of transformations:

N-Alkylation/N-Acylation: The nitrogen can be readily alkylated or acylated by suitable electrophiles to form pyridinium (B92312) salts.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is well-documented for 3-substituted pyridines and can be achieved with a variety of oxidizing agents. tandfonline.comnih.gov Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are particularly effective, often providing high yields. tandfonline.comarkat-usa.org Other reagents like hydrogen peroxide in acetic acid or sodium perborate (B1237305) can also be used. tandfonline.com N-oxidation is a crucial transformation as it significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. wikipedia.orgresearchgate.net

| Reaction | Common Reagents | Product | Impact on Reactivity |

| N-Oxidation | m-CPBA, H₂O₂/AcOH, Sodium Perborate | Pyridine N-oxide | Increases electron density in the ring (positions 2, 4, 6), activating it towards electrophilic substitution. tandfonline.comarkat-usa.orgwikipedia.org |

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | N-Alkylpyridinium Salt | Greatly increases the ring's susceptibility to nucleophilic attack by making it more electron-deficient. |

Electrophilic and Nucleophilic Aromatic Modifications

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquimicaorganica.org Reactions require harsh conditions, and substitution preferentially occurs at the 3- and 5-positions to avoid forming an unstable intermediate with a positive charge on the electronegative nitrogen atom. quora.com

In this compound, the ring is further deactivated by the strongly electron-withdrawing difluoroacetate group at the 2-position. The methyl group at the 3-position is weakly activating. The directing effects are as follows:

The ring nitrogen directs incoming electrophiles to the 3- and 5-positions.

The 2-difluoroacetate group directs meta, to the 4- and 6-positions.

The 3-methyl group directs ortho and para, to the 2-, 4-, and 6-positions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, where the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitrogen atom. wikipedia.orgyoutube.comquimicaorganica.orglibretexts.org However, a successful SNAr reaction requires the presence of a good leaving group (such as a halide) at one of these activated positions. wikipedia.orgmasterorganicchemistry.com this compound does not possess such a leaving group on its pyridine ring, and the difluoroacetate group itself is not a viable leaving group under SNAr conditions. Therefore, the parent molecule is not expected to undergo nucleophilic aromatic substitution on the ring.

Side-Chain Functionalization (e.g., at the methyl group)

The methyl group at the 3-position of the pyridine ring can also undergo chemical transformations, although it is generally less reactive than methyl groups at the 2- or 4-positions, which are activated by the ring nitrogen. pearson.com Plausible reactions include:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which would yield the corresponding pyridine-2,3-dicarboxylic acid derivative after transformation of the acetate (B1210297) group. This is a common industrial reaction for producing nicotinic acid (Vitamin B3) from 3-methylpyridine. wikipedia.orgnih.gov

Free-Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can be halogenated to afford a (halomethyl)pyridine derivative. This product can then serve as a substrate for subsequent nucleophilic substitution reactions.

Deprotonation: While the C-H bonds of the 3-methyl group are not highly acidic, deprotonation can be achieved with very strong bases (e.g., organolithium reagents or LDA), forming an anionic intermediate that can react with various electrophiles.

Cascade and Multicomponent Reactions Incorporating the Compound

Currently, there is no published research detailing the use of this compound as a substrate or intermediate in cascade or multicomponent reactions. These powerful synthetic strategies, which allow for the formation of complex molecules in a single step from three or more reactants, have not been specifically applied to this compound according to available scientific databases and publications.

General methodologies for the synthesis of pyridine and fused pyridine derivatives often employ multicomponent reactions. For instance, various approaches describe the synthesis of pyridines and their fused analogues through formal aza [3+3] cycloadditions and other multicomponent protocols. Additionally, the remodeling of (aza)indole skeletons has been utilized to produce substituted pyridines. However, none of these studies explicitly name or utilize this compound.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific mechanistic studies on Ethyl Difluoro(3-methylpyridin-2-yl)acetate are not extensively detailed in the available literature, the mechanisms can be inferred from studies on analogous compounds, such as ethyl bromodifluoroacetate, in palladium- and copper-catalyzed systems. These reactions are typically employed to synthesize α,α-difluoroesters rather than use them as starting materials for further coupling.

A plausible pathway for the synthesis of the title compound involves a palladium-catalyzed Negishi cross-coupling. This reaction would couple an organozinc reagent, derived from a difluoroacetate (B1230586), with a halogenated 3-methylpyridine (B133936). The generally accepted catalytic cycle for such a transformation is initiated by the oxidative addition of an aryl halide (like 2-bromo-3-methylpyridine) to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate. This is followed by transmetalation with the organozinc reagent [e.g., (EtOOC-CF2)-ZnBr], where the difluoroacetate moiety is transferred to the palladium center. The final step is reductive elimination, which forms the desired C(sp²)-CF₂ bond and regenerates the Pd(0) catalyst. nih.gov

Copper-catalyzed reactions offer an alternative pathway. These transformations can proceed through radical mechanisms. For instance, a copper(I) catalyst can engage in a single-electron transfer (SET) with a reagent like ethyl bromodifluoroacetate to generate a difluoromethyl radical (·CF₂CO₂Et). nih.govmdpi.com This radical can then add to an aromatic system, followed by rearomatization to yield the final product. In the context of 8-aminoquinoline (B160924) amides, copper catalysis combined with different additives can selectively lead to either bromination or difluoromethylation, highlighting the nuanced control achievable in these systems. nih.gov

Table 1: Key Steps in Hypothesized Metal-Catalyzed Synthesis

| Catalytic Cycle Step | Palladium-Catalyzed (Negishi) | Copper-Catalyzed (Radical) |

|---|---|---|

| Initiation | Oxidative addition of 2-halo-3-methylpyridine to Pd(0) | Single-electron transfer from Cu(I) to a difluoroacetate precursor |

| Intermediate Formation | Pd(II)-aryl complex | ·CF₂CO₂Et radical species |

| Key C-C Bond Formation | Reductive elimination from a Pd(II) intermediate | Radical addition to the pyridine (B92270) ring |

| Catalyst Regeneration | Pd(II) reduces to Pd(0) | Oxidation state changes, e.g., Cu(I)/Cu(II) or Cu(I)/Cu(III) cycles |

Elucidation of Difluorocarbene-Mediated Mechanisms

While the provided outline includes this section, it is important to note that α-aryl-α,α-difluoroacetates like this compound are not conventional precursors for difluorocarbene. The generation of :CF₂ from such a molecule would require the cleavage of a strong C-C and a C-O bond, which is energetically unfavorable under typical carbene-generating conditions.

However, for the sake of mechanistic discussion, if a related precursor were used, the mechanism would involve the thermal or chemically induced elimination of groups to form the singlet difluorocarbene. This intermediate is stabilized by π-donation from the fluorine atoms but destabilized by their inductive electron withdrawal, rendering it a moderately electrophilic species. cas.cn It reacts readily with electron-rich substrates (nucleophiles) such as alkenes to form difluorocyclopropanes, or with heteroatom nucleophiles to achieve difluoromethylation. cas.cnnih.gov The reaction of :CF₂ with a nucleophile is often faster than competing reactions, such as dimerization or reaction with a base, which is crucial for its synthetic utility. cas.cn

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are vital for confirming a proposed mechanism. These species are often transient and require specialized analytical techniques for detection.

In the context of metal-catalyzed transformations , the key intermediates are organometallic complexes. For palladium catalysis, these include the Pd(0) catalyst, the Pd(II) oxidative addition adduct, and the Pd(II) transmetalation product. In copper-catalyzed radical pathways, the central intermediates would be the ·CF₂CO₂Et radical and various copper species (e.g., Cu(I), Cu(II), Cu(III)) involved in the catalytic cycle. mdpi.com

For difluorocarbene-mediated mechanisms , the primary, short-lived intermediate is the singlet difluorocarbene (:CF₂) itself. nih.govpkusz.edu.cn In some reactions, difluorocarbene can be trapped by reagents like triphenylphosphine (B44618) to form a more stable, yet still highly reactive, difluoromethylene phosphonium (B103445) ylide (Ph₃P⁺-CF₂⁻). cas.cnresearchgate.net This ylide can then participate in subsequent reactions, such as Wittig-type olefinations. Computational studies using Density Functional Theory (DFT) can also be employed to predict the structures and energies of these transient species. organic-chemistry.orgnih.gov

Table 2: Potential Reaction Intermediates

| Reaction Type | Key Intermediate | Characterization Method |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd(II)-aryl species | NMR Spectroscopy, Mass Spectrometry |

| Copper-Catalyzed Radical Reaction | ·CF₂CO₂Et radical |

Electron Paramagnetic Resonance (EPR) Spectroscopy, Trapping Experiments |

| Difluorocarbene Reaction | Singlet Difluorocarbene (:CF₂) | Trapping with alkenes, Laser Flash Photolysis |

| Ylide-Mediated Reaction | Phosphonium Ylide (e.g., Ph₃P⁺-CF₂⁻) | NMR Spectroscopy (³¹P, ¹⁹F), Computational Modeling |

Kinetic and Thermodynamic Analyses of Key Steps

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products, offering deeper mechanistic insight.

Table 3: Parameters Investigated in Kinetic and Thermodynamic Studies

| Analysis Type | Parameters Measured / Calculated | Purpose |

|---|---|---|

| Kinetics | Reaction rate, rate constants (k), reaction order, activation energy (Ea) | To understand the factors influencing reaction speed and to determine the rate-determining step. |

| Thermodynamics | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) | To determine reaction spontaneity, product stability, and equilibrium position. |

| Computational | Transition state energies, intermediate stabilities, potential energy surfaces | To model the reaction pathway and corroborate experimental findings. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Fingerprinting

Proton NMR (¹H NMR) spectroscopy offers a distinctive "fingerprint" of a molecule by mapping the chemical shifts and coupling constants of its hydrogen atoms. For Ethyl Difluoro(3-methylpyridin-2-yl)acetate, the ¹H NMR spectrum is anticipated to display characteristic signals corresponding to the ethyl group and the 3-methylpyridin-2-yl moiety.

The ethyl group would be identified by a triplet signal for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), arising from spin-spin coupling with each other. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns dictated by their positions relative to the nitrogen atom and the other substituents. The methyl group attached to the pyridine ring would likely appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H | (Aromatic Region) | (Varies) | (Varies) |

| O-CH₂ (Ethyl) | (Downfield) | Quartet | (Typical for ethyl) |

| Pyridine-CH₃ | (Upfield) | Singlet | N/A |

Carbon (¹³C) NMR for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical insights into the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Key expected signals include those for the carbonyl carbon (C=O) of the ester group, which will be the most downfield signal. The carbon atom attached to the two fluorine atoms will exhibit a characteristic triplet due to carbon-fluorine coupling. The carbons of the pyridine ring will resonate in the aromatic region, and the ethyl group carbons and the methyl group carbon on the pyridine ring will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O (Ester) | (Very Downfield) | Singlet |

| Pyridine Carbons | (Aromatic Region) | (Varies) |

| CF₂ | (Downfield) | Triplet |

| O-CH₂ (Ethyl) | (Mid-field) | Singlet |

| Pyridine-CH₃ | (Upfield) | Singlet |

Fluorine (¹⁹F) NMR for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the chemical environment of fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The multiplicity of this signal will be influenced by coupling to any nearby protons, though in this structure, significant coupling is less likely.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton couplings, for instance, the correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connection between the ethyl group, the difluoroacetyl moiety, and the 3-methylpyridin-2-yl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the atomic composition of this compound. The measured accurate mass would be compared to the theoretical mass calculated from the isotopic masses of the constituent elements (carbon, hydrogen, fluorine, nitrogen, and oxygen).

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and providing insights into its structural integrity through fragmentation analysis. While specific experimental ESI-MS data for this compound is not extensively available in the public domain, predicted data for structurally similar compounds offers valuable reference points.

For instance, the predicted collision cross-section data for related isomers such as Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate and Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate provide an estimation of the expected mass-to-charge ratios for various adducts. uni.luuni.lu These predictions are computationally derived and serve as a guide for interpreting experimental mass spectra. The primary ion expected in positive mode ESI-MS would be the protonated molecule, [M+H]⁺. Other common adducts include those with sodium [M+Na]⁺ and potassium [M+K]⁺.

Table 1: Predicted ESI-MS Adducts and Collision Cross Sections (CCS) for Compounds Structurally Similar to this compound

| Adduct | Predicted m/z for Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate uni.lu | Predicted CCS (Ų) uni.lu | Predicted m/z for Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate uni.lu | Predicted CCS (Ų) uni.lu |

|---|---|---|---|---|

| [M+H]⁺ | 202.06741 | 139.3 | 216.08307 | 143.4 |

| [M+Na]⁺ | 224.04935 | 147.3 | 238.06501 | 151.9 |

| [M-H]⁻ | 200.05285 | 139.0 | 214.06851 | 143.3 |

| [M+NH₄]⁺ | 219.09395 | 157.0 | 233.10961 | 160.9 |

| [M+K]⁺ | 240.02329 | 145.7 | 254.03895 | 150.1 |

Note: This data is predicted for related isomers and not experimental data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies would include:

C=O Stretch: A strong absorption band typically in the region of 1735-1750 cm⁻¹ for the ester carbonyl group.

C-F Stretch: Strong absorptions in the range of 1000-1400 cm⁻¹ are characteristic of carbon-fluorine bonds. The geminal difluoro group would likely exhibit intense bands in this region.

C-O Stretch: The C-O single bond of the ester group would show stretching vibrations, typically in the 1000-1300 cm⁻¹ region.

C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ range.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Detailed experimental IR spectral data for this compound is not readily found in published literature.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation and purity assessment of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques in the analysis of compounds like this compound.

HPLC is a primary method for determining the purity of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed. While specific method parameters are not publicly detailed, a typical setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape.

Commercial suppliers of this compound indicate the use of HPLC for quality control, suggesting that established methods for its purity analysis exist within industrial settings. bldpharm.com

Table 2: General Parameters for a Plausible HPLC Method

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at a wavelength such as 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: This table represents a general hypothetical method and is not based on specific experimental data for the target compound.

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. The volatility of this compound would determine its suitability for GC analysis. For a related, simpler compound, ethyl difluoroacetate (B1230586), discussion in technical forums suggests that analysis is feasible using a thick film PDMS column at a low temperature or alternatives like SPB-2250, Supelcowax 10, or SPB-Octyl capillary columns. chromforum.org Detection could be achieved using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). chromforum.org

For this compound, derivatization might be necessary if the compound exhibits poor thermal stability or volatility. However, no specific, validated GC method has been reported in the available scientific literature.

X-ray Crystallography for Solid-State Structural Determination

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a related isomer, Ethyl 2-(2,4-difluorophenyl)acetate, has been determined. nih.gov This study revealed a monoclinic crystal system with space group P 1 21/c 1. nih.gov While this information provides a reference for a structurally related molecule, the different substitution pattern on the aromatic ring means that the crystal packing and unit cell dimensions for this compound would be different.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like Ethyl Difluoro(3-methylpyridin-2-yl)acetate.

Geometry Optimization and Conformational Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Below is a table with representative HOMO-LUMO data for a related pyridine (B92270) derivative, showcasing the type of information that would be obtained from a DFT analysis of this compound.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and based on general values for similar compounds, not specific to this compound.

Electronic Structure and Reactivity Descriptors

Beyond FMO analysis, DFT calculations can provide a suite of electronic structure and reactivity descriptors. These include parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. For instance, a high chemical hardness, which is related to a large HOMO-LUMO gap, implies a molecule is less polarizable and less reactive. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.

Molecular Dynamics Simulations for Conformational Dynamics

While DFT is excellent for studying static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations could be employed to explore its conformational landscape in different environments, such as in various solvents or in the presence of a biological target. By simulating the atomic motions over nanoseconds or even microseconds, researchers can understand how the molecule flexes, rotates, and interacts with its surroundings, providing a more realistic picture of its behavior than static calculations alone.

Computational Mechanistic Studies for Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound or its subsequent reactions, DFT calculations can be used to map out the potential energy surface of the reaction. This involves locating transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, computational studies on the formation of related pyridinyl compounds have investigated the role of catalysts and the sequence of bond-forming and bond-breaking steps.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can also be used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and confirmation. Of particular importance is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. The accuracy of these predictions is often high enough to distinguish between different isomers. There are established methods and substituent chemical shift (SCS) databases available for estimating the ¹³C NMR chemical shifts of substituted pyridines, which can serve as a useful guide. stenutz.eu

Below is a hypothetical data table illustrating the kind of predicted NMR chemical shifts that could be generated for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 165.2 |

| C2 (pyridine) | 158.9 |

| C6 (pyridine) | 149.5 |

| C4 (pyridine) | 136.8 |

| C5 (pyridine) | 124.1 |

| CF₂ | 118.7 (t) |

| C3 (pyridine) | 115.3 |

| OCH₂ | 62.5 |

| CH₃ (ethyl) | 14.1 |

| CH₃ (methyl on pyridine) | 18.6 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations for this compound.

In Silico Design and Prediction of Novel Derivatives

The in silico design of novel derivatives of this compound represents a modern approach in computational chemistry aimed at identifying new molecular entities with potentially enhanced biological activities, improved pharmacokinetic profiles, and reduced toxicities. This process leverages computational models to predict the properties of hypothetical molecules, thereby guiding synthetic efforts toward the most promising candidates. While specific in silico studies on this compound are not extensively documented in publicly available literature, the principles of computational drug design can be applied to illustrate a strategic approach for generating and evaluating its novel derivatives.

The core of this strategy involves modifying the parent structure of this compound at specific positions to modulate its physicochemical and biological properties. Key regions for modification include the ethyl ester, the difluoroacetate (B1230586) moiety, and the 3-methylpyridin-2-yl ring system. By systematically introducing different functional groups and substituents at these positions, a virtual library of derivatives can be created and subsequently screened using various computational tools.

Virtual Library Generation and Initial Screening:

A virtual library of derivatives can be constructed by introducing a range of substituents to the parent molecule. These modifications are designed to explore the chemical space around the core structure. For instance, the ethyl group of the ester could be replaced with other alkyl or aryl groups to alter solubility and metabolic stability. The methyl group on the pyridine ring could be substituted with other small alkyl groups, halogens, or hydrogen-bond donors/acceptors to probe interactions with a hypothetical biological target.

Table 1: Representative Virtual Modifications of this compound for In Silico Screening

| Modification Site | Original Group | Proposed Modifications | Rationale for Modification |

| Ester Group | Ethyl | Methyl, Propyl, Isopropyl, Benzyl (B1604629) | Modulate solubility, metabolic stability, and steric bulk. |

| Pyridine Ring (Position 3) | Methyl | Hydrogen, Ethyl, Chloro, Hydroxyl | Investigate the impact of size, electronics, and hydrogen bonding potential on activity. |

| Pyridine Ring (Other Positions) | Hydrogen | Fluoro, Chloro, Methoxy | Explore the influence of electronic effects on the pyridine ring's properties. |

Prediction of Physicochemical Properties and ADMET Profiling:

Once the virtual library is generated, a crucial step is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models and software can be employed to estimate key parameters for each derivative. These predictions help in filtering out compounds that are likely to have poor pharmacokinetic profiles or potential toxicity issues early in the discovery process.

Table 2: Predicted Physicochemical and ADMET Properties for Hypothetical Derivatives

| Derivative ID | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted BBB Penetration | Predicted hERG Inhibition |

| Parent | None | 2.1 | 550 | Moderate | Low Risk |

| Deriv-01 | Ester: Methyl | 1.8 | 720 | Moderate | Low Risk |

| Deriv-02 | Pyridine-3: H | 1.9 | 680 | Moderate | Low Risk |

| Deriv-03 | Pyridine-5: Cl | 2.5 | 350 | High | Moderate Risk |

| Deriv-04 | Ester: Benzyl | 3.5 | 150 | High | Moderate Risk |

Note: The data in this table is illustrative and not based on experimentally validated results for this specific compound.

Molecular Docking and Binding Affinity Prediction:

For target-based drug design, molecular docking simulations are performed to predict the binding mode and affinity of the designed derivatives to a specific biological target. In the absence of a known target for this compound, a hypothetical protein binding site can be used for illustrative purposes. The docking scores provide a semi-quantitative estimation of the binding affinity, allowing for the ranking of derivatives.

Table 3: Illustrative Molecular Docking Results of Novel Derivatives against a Hypothetical Kinase Target

| Derivative ID | Docking Score (kcal/mol) | Predicted Key Interactions |

| Parent | -7.2 | Hydrogen bond with backbone carbonyl |

| Deriv-01 | -7.5 | Similar to parent, improved steric fit |

| Deriv-02 | -6.8 | Loss of hydrophobic interaction from methyl group |

| Deriv-03 | -8.1 | Halogen bond with a serine residue |

| Deriv-04 | -7.9 | Pi-stacking interaction from benzyl group |

Note: The data in this table is for illustrative purposes and based on a hypothetical modeling study.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

Should a dataset of experimentally determined biological activities for a series of related compounds become available, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models establish a mathematical relationship between the chemical structures of compounds and their biological activities. A robust QSAR model can then be used to predict the activity of newly designed derivatives, further prioritizing them for synthesis and experimental testing. The development of such models relies on the calculation of a wide range of molecular descriptors, including electronic, steric, and lipophilic properties.

The in silico design and prediction of novel derivatives of this compound, as outlined above, provides a rational and efficient framework for the exploration of its chemical space. By integrating various computational techniques, it is possible to generate and evaluate a multitude of virtual compounds, ultimately guiding the synthesis of a smaller, more focused set of molecules with a higher probability of desired biological and pharmaceutical properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Fluorine-Containing Heterocycles

The introduction of fluorine atoms into heterocyclic compounds can significantly alter their physical, chemical, and biological properties. Ethyl Difluoro(3-methylpyridin-2-yl)acetate serves as a key reagent for the synthesis of fluorine-containing heterocycles. Analogous compounds, such as ethyl bromodifluoroacetate, are known to act as versatile synthons. rsc.org For instance, related difluoroacetate (B1230586) reagents can play a dual role, acting as both a C1 synthon and a difluoroalkylating agent in one-pot cascade reactions with primary amines to produce valuable fluorinated heteroaromatic compounds. rsc.org

This reactivity highlights the potential of this compound to introduce the difluoro(3-methylpyridin-2-yl)acetyl moiety into various molecular frameworks, facilitating the construction of novel heterocyclic systems with tailored electronic and steric properties. The pyridine (B92270) nucleus itself is a fundamental component of many biologically active compounds, and the addition of the difluoro group can enhance metabolic stability and binding affinity.

Integration into Complex Molecular Architectures and Scaffolds

The utility of this compound extends to its integration into more complex and intricate molecular structures. The difluoroacetate moiety is a valuable component for creating advanced molecular scaffolds. For example, the Reformatsky reaction using ethyl bromodifluoroacetate has been successfully employed to synthesize 3,3-difluoro-β-lactams, which are analogues of potent tubulin-targeting agents. mdpi.com

This synthetic strategy demonstrates how fluorinated building blocks can be incorporated into biologically relevant scaffolds. Similarly, this compound can be used to construct complex molecules where the 3-methylpyridine (B133936) unit and the gem-difluoro group are strategically positioned to influence molecular conformation and function. The presence of these groups can impart unique properties to the final molecule, making it a target for applications in medicinal chemistry and materials science.

Potential as a Ligand or Precursor for Catalytic Systems

The structure of this compound suggests its potential for use in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as coordination sites for metal ions. This makes the compound a potential bidentate ligand or a precursor for designing more elaborate ligands for use in catalytic systems.

Structurally related pyridine-containing acetate (B1210297) derivatives have been shown to form stable complexes with metal ions, such as lanthanum(III). nih.gov In these complexes, the ligand coordinates to the metal center through both the pyridine nitrogen and carboxylate oxygen atoms. nih.gov The incorporation of fluorine atoms, as in this compound, can modulate the electronic properties of the ligand, thereby influencing the stability and catalytic activity of the resulting metal complex. This allows for the fine-tuning of catalysts for specific organic transformations.

Contribution to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The aromatic pyridine ring in this compound makes it a candidate for participating in such interactions, particularly π-stacking.

In the crystal structures of related metal complexes involving pyridine-triazole ligands, significant π-stacking interactions between the aromatic rings contribute to the formation of extended supramolecular assemblies. nih.gov These interactions play a crucial role in molecular recognition and the self-assembly of ordered structures. The ability of the pyridine moiety in this compound to engage in these non-covalent forces suggests its potential utility in designing crystal structures and supramolecular systems where precise molecular arrangement is key.

Development of Novel Functional Materials and Intermediates (e.g., OLED intermediates)

The development of advanced functional materials, particularly for applications in electronics, is an area of intense research. Organic Light-Emitting Diodes (OLEDs) are built upon a foundation of specialized organic materials, and intermediates are the key building blocks for their synthesis. sunfinelabs.com Aromatic and heterocyclic compounds are fundamental components of the materials used in the light-emitting and charge-transport layers of OLED devices. heegermaterials.com

Fluorinated heterocycles are of particular interest in materials science due to their unique electronic properties, thermal stability, and volatility. The structural features of this compound—a stable pyridine core combined with electron-withdrawing fluorine atoms—make it a promising intermediate for the synthesis of novel materials for electronic applications. These modifications can help tune the energy levels (HOMO/LUMO) of the final material, which is critical for optimizing the efficiency and lifetime of OLEDs.

Compound Properties and Details

Below are interactive tables detailing the properties of the primary compound discussed and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 503627-61-0 |

| Molecular Formula | C10H11F2NO2 |

| Synonym | Ethyl 2,2-difluoro-2-(3-methylpyridin-2-yl)acetate |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl bromodifluoroacetate |

| 3,3-difluoro-β-lactams |

Q & A

Q. What are the key synthetic routes for Ethyl Difluoro(3-methylpyridin-2-yl)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting 3-methylpyridin-2-yl acetic acid derivatives with ethyl bromodifluoroacetate (CAS 667-27-6) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of acid to reagent) and reaction time (12–24 hours). Impurities such as unreacted starting materials or hydrolyzed byproducts (e.g., difluoroacetic acid) are minimized by inert atmosphere (N₂/Ar) and anhydrous solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR : The difluoro group appears as a triplet (¹⁹F NMR, δ -120 to -125 ppm) coupled with adjacent protons. Pyridine protons resonate at δ 7.8–8.5 ppm (¹H NMR), with splitting patterns dependent on substitution .

- MS : ESI-MS typically shows [M+H]⁺ at m/z 202.1 (C₉H₁₀F₂NO₂⁺), with fragmentation peaks at m/z 154 (loss of ethyl group) and 110 (pyridine ring cleavage) .

- IR : Strong carbonyl stretching (C=O) at 1740–1760 cm⁻¹ and C-F vibrations at 1150–1250 cm⁻¹ confirm ester and difluoro groups .

Q. How does the compound’s solubility profile impact experimental design?

The compound is moderately polar (logP ~1.8) due to the pyridine and ester moieties. It is soluble in dichloromethane, THF, and ethyl acetate but poorly soluble in water (<0.1 mg/mL). For biological assays, DMSO (up to 5% v/v) is recommended for stock solutions. Solubility in non-polar solvents (e.g., hexane) is limited, requiring sonication or heating (40–50°C) .

Q. What are common impurities encountered during synthesis, and how are they resolved?

- Unreacted ethyl bromodifluoroacetate : Detected via GC-MS (retention time ~4.2 min). Removed by aqueous washes (NaHCO₃) .

- Hydrolysis byproducts (e.g., difluoroacetic acid) : Identified by TLC (Rf 0.3 in ethyl acetate/hexane 3:7). Purified via silica gel chromatography (gradient elution: 10–30% ethyl acetate in hexane) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining the spatial arrangement of the difluoro and pyridine groups. Key parameters:

Q. How do computational methods (DFT/MD) predict reactivity in catalytic applications?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals:

- Electrophilic sites : The difluoroacetate carbonyl carbon (partial charge +0.35) is susceptible to nucleophilic attack.

- Pyridine ring interactions : π-π stacking energies (~-5 kcal/mol) with aromatic substrates suggest potential in catalysis.

Molecular Dynamics (MD) simulations (CHARMM force field) predict solvent accessibility of the pyridine nitrogen in aqueous environments, relevant for biomolecular interactions .

Q. What strategies mitigate data contradictions between experimental and theoretical results?

- Reactivity discrepancies : Experimental reaction rates may deviate from DFT predictions due to solvent effects (e.g., polarity, hydrogen bonding). Use COSMO-RS solvation models to refine calculations .

- Spectroscopic mismatches : Adjust computational parameters (e.g., scaling factors in IR) or validate via hybrid functional (e.g., ωB97X-D) calculations .

Q. How is the compound’s stability assessed under varying storage and reaction conditions?

Q. What role does the difluoro group play in modulating biological activity?

In vitro studies suggest the difluoro group enhances metabolic stability by resisting oxidative degradation (e.g., CYP450 enzymes). Comparative assays with non-fluorinated analogs show 3-fold longer half-life in hepatic microsomes. Fluorine’s electronegativity also influences binding affinity to targets (e.g., kinases) via dipole interactions .

Q. How are mechanistic pathways elucidated in cross-coupling reactions involving this compound?

- Kinetic isotope effects (KIE) : Deuterium labeling at the pyridine C-H positions (e.g., 3-methyl group) reveals rate-determining steps (KIE >1 indicates C-H activation).

- In situ monitoring : ReactIR tracks intermediates (e.g., Pd-π complexes) during Suzuki-Miyaura couplings. Optimize catalyst loading (5 mol% Pd(OAc)₂) and ligands (XPhos) for turnover numbers >50 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.